molecular formula C22H26O6 B12590395 4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde CAS No. 877174-38-4

4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde

Cat. No.: B12590395
CAS No.: 877174-38-4
M. Wt: 386.4 g/mol
InChI Key: KOTAQJNNWCDCSX-UHFFFAOYSA-N
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Description

4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde is a complex organic compound characterized by its unique structure, which includes two methoxybenzaldehyde groups connected by a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted methoxybenzaldehyde derivatives.

Scientific Research Applications

4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its aldehyde and methoxy functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde is unique due to its extended hexyl chain, which provides additional flexibility and potential for interaction with various molecular targets. This structural feature distinguishes it from simpler analogs like vanillin.

Properties

CAS No.

877174-38-4

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

4-[6-(3-formyl-5-methoxyphenoxy)hexoxy]-3-methoxybenzaldehyde

InChI

InChI=1S/C22H26O6/c1-25-19-11-18(16-24)12-20(14-19)27-9-5-3-4-6-10-28-21-8-7-17(15-23)13-22(21)26-2/h7-8,11-16H,3-6,9-10H2,1-2H3

InChI Key

KOTAQJNNWCDCSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=O)OCCCCCCOC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

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